molecular formula C15H18N2O2S2 B2773744 N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2034244-44-3

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2773744
CAS No.: 2034244-44-3
M. Wt: 322.44
InChI Key: FIURKLAFAABOMV-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 2034244-44-3) is a synthetic small molecule with a molecular formula of C 15 H 18 N 2 O 2 S 2 and a molecular weight of 322.45 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring a wide spectrum of biological activities to molecules . The benzothiazole ring system is extensively investigated for its application in developing novel therapeutics, with scientific literature demonstrating derivatives that exhibit potent anti-cancer and anti-inflammatory properties, among others . The specific substitution pattern of this compound, integrating a 4-methoxythiane moiety, may influence its physicochemical properties and biological interactions, making it a valuable chemical tool for probing biological pathways . Researchers can utilize this compound in various in vitro assays to explore its potential as a lead structure or as a building block in chemical synthesis. Its structural characteristics align with compounds studied for modulating key cellular signaling pathways, such as the AKT and ERK pathways, which are critical in cell proliferation and survival . As with many benzothiazole derivatives, its research value lies in its potential to help elucidate new therapeutic strategies. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-19-15(4-6-20-7-5-15)9-16-14(18)11-2-3-12-13(8-11)21-10-17-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIURKLAFAABOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, silica-supported acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. Specific studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Some derivatives of benzothiazole are noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by excessive inflammation .

Reaction with Amines

The compound can be synthesized by reacting 4-methoxythian-4-ylmethyl amine with 1,3-benzothiazole-6-carboxylic acid under controlled conditions to form the desired amide. This method allows for the introduction of various functional groups that can enhance biological activity .

Use of Catalysts

Catalytic methods using transition metals have been employed to facilitate the formation of the amide bond more efficiently, leading to higher yields and purities in the final product .

Dyes and Pigments

Benzothiazole derivatives are often used as intermediates in the synthesis of dyes and pigments due to their ability to absorb light in specific wavelengths. This property makes them valuable in textile and cosmetic industries .

Polymer Additives

The compound may also find applications as an additive in polymers to enhance thermal stability and resistance to UV degradation. This application is particularly relevant in the production of plastics and coatings .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of E. coli growth using benzothiazole derivatives .
Study 2Anticancer PotentialInduced apoptosis in breast cancer cells; significant reduction in tumor size observed in animal models .
Study 3Synthesis OptimizationImproved yield of this compound using palladium-catalyzed reactions .

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a thiopyran ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields .

Biological Activity

N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, neurotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 285.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have shown promising results in inducing apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis
A study evaluated the compound's effect on procaspase-3 activation in cancer cell lines. The results indicated that the compound could activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Notably, compounds with similar structures exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating significant potency .

CompoundIC50 (μM)Mechanism of Action
8j5.2Procaspase-3 activation
8k6.6Procaspase-3 activation

Neurotoxicity and CNS Effects

In evaluating the safety profile of benzothiazole derivatives, including this compound, studies have reported minimal neurotoxicity. In a series of tests assessing anticonvulsant activity and central nervous system (CNS) depressant effects, the compound did not exhibit significant neurotoxic effects or liver toxicity .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole moiety and specific functional groups enhances its interaction with biological targets:

  • Benzothiazole Core : Essential for anticancer activity.
  • Methoxy Group : Modulates lipophilicity and enhances bioavailability.
  • Carboxamide Functionality : Contributes to hydrogen bonding interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide, and how do coupling agents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid with a substituted amine (e.g., 4-methoxythian-4-ylmethylamine) using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. Alternative coupling reagents such as HATU or EDCl may improve yields by reducing side reactions. Reaction efficiency depends on reagent purity, solvent choice (e.g., DMF or THF), and exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify methoxy groups (δ ~3.8 ppm for OCH3_3), benzothiazole protons (aromatic regions δ 7.0–8.5 ppm), and thian-methylene linkages (δ ~4.2 ppm).
  • IR : Stretching vibrations confirm amide C=O (~1650 cm1^{-1}) and benzothiazole C=N (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .

Q. How are preliminary biological activities (e.g., antimicrobial or anticancer) assessed for this compound?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer Profiling : Cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Positive controls (e.g., doxorubicin) and IC50_{50} calculations are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound, particularly for scale-up synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures to suppress side reactions.
  • Catalyst Screening : DMAP (5–10 mol%) accelerates coupling; switching to polymer-supported catalysts simplifies purification.
  • Temperature Control : Maintaining 0–25°C during coupling minimizes decomposition.
  • Scale-Up : Batch-wise addition of reagents and inline IR monitoring ensure reproducibility .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target selectivity (e.g., kinase inhibition)?

  • Methodological Answer :

  • Substituent Variation : Modifying the methoxythian group (e.g., replacing OCH3_3 with halogens or bulkier alkoxy groups) to probe steric/electronic effects.
  • Bioisosteric Replacement : Substituting benzothiazole with benzimidazole or quinazoline cores to improve binding affinity.
  • Enzyme Assays : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. Co-crystallization studies validate binding modes .

Q. How can contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodological Answer :

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 or PAMPA). Poor bioavailability often explains discrepancies.
  • Proteomics/Transcriptomics : Identify off-target interactions or compensatory pathways using CRISPR screening or RNA-seq.
  • Formulation Adjustments : Nanoparticle encapsulation or prodrug strategies enhance in vivo delivery .

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